molecular formula C17H22F4N2O B2662867 3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide CAS No. 2320381-44-8

3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2662867
CAS No.: 2320381-44-8
M. Wt: 346.37
InChI Key: WBEUEMWNIGFGEW-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is an organic compound that features a fluorinated phenyl group and a trifluoroethyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine derivative by reacting piperidine with 2,2,2-trifluoroethyl bromide under basic conditions. The resulting intermediate is then coupled with 2-fluorobenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-trifluoroethyl)piperidin-4-ol: A related compound with similar structural features.

    2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one: Another compound with a trifluoroethyl-substituted piperidine moiety.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F4N2O/c18-15-4-2-1-3-14(15)5-6-16(24)22-11-13-7-9-23(10-8-13)12-17(19,20)21/h1-4,13H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUEMWNIGFGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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